

Application Notes and Protocols: Antimony(III) Iodide in Chalcohalide Materials

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Compound of Interest

Compound Name: Antimony(III) iodide

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Antimony(III) iodide (SbI_3) is a crucial precursor in the synthesis of antimony-based chalcohalide materials. These materials, belonging to the V-VI-VII group of compounds, are gaining significant attention for their promising applications in photovoltaics, piezoelectrics, and optoelectronics. Their unique properties, such as high stability, tunable bandgaps, and defect tolerance, make them attractive alternatives to lead-based perovskites.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the synthesis and characterization of **antimony(III) iodide**-containing chalcohalides.

Overview of Antimony Chalcohalides

Antimony chalcohalides, with the general formula SbChX (where Ch = S, Se and X = I, Br, Cl), exhibit a range of interesting properties. Antimony sulfoiodide (SbSI) is a well-known ferroelectric semiconductor with strong piezoelectric and pyroelectric effects.^{[4][5]} Antimony selenoiodide (SbSeI) has emerged as a promising material for lead-free solar cells due to its suitable bandgap and excellent optoelectronic properties.^{[1][6][7]} By tuning the chalcogen and halide composition, the material properties can be engineered for specific applications.^[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various **antimony(III) iodide**-based chalcohalide materials, compiled from recent research.

Table 1: Optoelectronic Properties of Antimony Chalcogenides

Material	Bandgap (E _g) [eV]	Crystal Structure	Space Group
SbSI	1.87	Orthorhombic	Pnam
SbSeI	1.67 - 1.68	Orthorhombic	Pnma
Sb _{0.67} Bi _{0.33} SI	-	-	-
Sn ₂ SbS ₂ I ₃	1.41	Orthorhombic	Cmcm
Bi ₁₃ S ₁₈ I ₂	-	Tetragonal	-

Data sourced from multiple references, specific values may vary based on synthesis conditions.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[9\]](#)

Table 2: Photovoltaic Performance of Solar Cells based on Antimony Chalcogenides

Absorber Layer	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (V _{oc}) [mV]	Short-Circuit Current Density (J _{sc}) [mA/cm ²]	Fill Factor (FF) [%]
SbSeI	4.10	473.0	14.8	58.7
Sb _{0.67} Bi _{0.33} SI	4.07	-	-	-
Sn ₂ SbS ₂ I ₃	4.04	-	-	-
SbSI (with Sb ₂ S ₃)	2.91	-	-	-
Bi ₁₃ S ₁₈ I ₂	0.85	-	-	-

Performance metrics are typically reported for champion devices under standard test conditions (AM 1.5G, 100 mW/cm²).[\[2\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Piezoelectric and Dielectric Properties of Antimony Sulfoiodide (SbSI)

Property	Value	Conditions
Piezoelectric module (d_{33})	~750 pC/N	For Sn-doped SbSI
Dielectric constant	1758	at 1 kHz for Sn-doped SbSI
Dielectric loss tangent	0.054	at 1 kHz for Sn-doped SbSI
Resistivity	$10^7 \Omega\text{-cm}$	at room temperature
Dielectric constant	10^3	at 1 kHz

Properties can be significantly influenced by doping and synthesis methods.[\[4\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

This section details the methodologies for the synthesis of antimony chalcogenide thin films and the fabrication of solar cell devices.

This protocol is adapted from a precursor engineering approach for fabricating SbSeI films for solar cell applications.[\[1\]](#)[\[6\]](#)[\[14\]](#)

Materials:

- Antimony(III) chloride (SbCl_3)
- Selenourea (SeU)
- **Antimony(III) iodide** (SbI_3)
- N,N-dimethylformamide (DMF)
- Substrates (e.g., FTO-coated glass)

Equipment:

- Spin coater
- Hotplate

- Glovebox or inert atmosphere environment

Procedure:

- Precursor Solution Preparation:
 - Solution A (SbCl_3 -Selenourea): Prepare a solution of SbCl_3 and selenourea in DMF. The molar ratio of SbCl_3 to SeU is a critical parameter to control.
 - Solution B (SbI_3): Prepare a solution of SbI_3 in DMF.
 - Final Precursor Solution: Mix Solution A and Solution B at a specific molar ratio. A ratio of Sol A:Sol B = 1:1.5 has been shown to yield pure-phase SbSeI .[\[1\]](#)
- Thin Film Deposition:
 - Clean the substrates thoroughly.
 - Transfer the substrates to an inert atmosphere (e.g., a glovebox).
 - Deposit the final precursor solution onto the substrate using spin coating. A typical two-step spin coating process might be:
 - Step 1: 1000 rpm for 10 seconds.
 - Step 2: 4000 rpm for 30 seconds.
 - During the second step, dispense an anti-solvent (e.g., toluene) to induce crystallization.
- Annealing:
 - Transfer the coated substrate to a hotplate within the inert atmosphere.
 - Anneal the film at a specific temperature. Pure-phase SbSeI films with high crystallinity have been obtained at 150 °C.[\[1\]](#)[\[6\]](#) The annealing time should be optimized (e.g., 10-30 minutes).
- Characterization:

- The resulting films can be characterized using X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) to observe the morphology, and UV-Vis Spectroscopy to determine the bandgap.

This method allows for compositional engineering of the chalcogenide alloy by first forming an antimony chalcogenide film and then converting it to the chalcohalide.[8]

Materials:

- Antimony(III) chloride (SbCl_3)
- Thiourea (TU)
- Selenourea (SeU)
- **Antimony(III) iodide** (SbI_3)
- Appropriate solvents (e.g., DMF, ethanol)
- Substrates

Equipment:

- Spin coater
- Hotplate
- Inert atmosphere environment

Procedure:

- Step I: Formation of $\text{Sb}_2(\text{S,Se})_3$ Film:
 - Prepare precursor solutions of SbCl_3 -TU and SbCl_3 -SeU in a suitable solvent.
 - Mix the solutions at the desired S/Se molar ratio.
 - Deposit the mixed precursor solution onto the substrate via spin coating.

- Anneal the film to form the $\text{Sb}_2(\text{S,Se})_3$ alloy.
- Step II: Conversion to $\text{Sb}(\text{S,Se})\text{I}$:
 - Prepare a solution of SbI_3 in a solvent like ethanol.
 - Deposit the SbI_3 solution onto the $\text{Sb}_2(\text{S,Se})_3$ film using spin coating.
 - Anneal the film to facilitate the conversion reaction: $\text{Sb}_2(\text{S,Se})_3 + \text{SbI}_3 \rightarrow 3\text{Sb}(\text{S,Se})\text{I}$. The annealing temperature and time are critical for complete conversion and should be optimized.

This protocol outlines the fabrication of a typical n-i-p planar heterojunction solar cell using a solution-processed SbSeI absorber layer.^{[7][11]}

Materials:

- FTO-coated glass substrates
- Titanium dioxide (TiO_2) precursor (e.g., titanium diisopropoxide bis(acetylacetonate)) for the electron transport layer (ETL)
- SbSeI precursor solution (from Protocol 1)
- Hole transport layer (HTL) material (e.g., Spiro-OMeTAD)
- Gold or carbon for the back contact

Equipment:

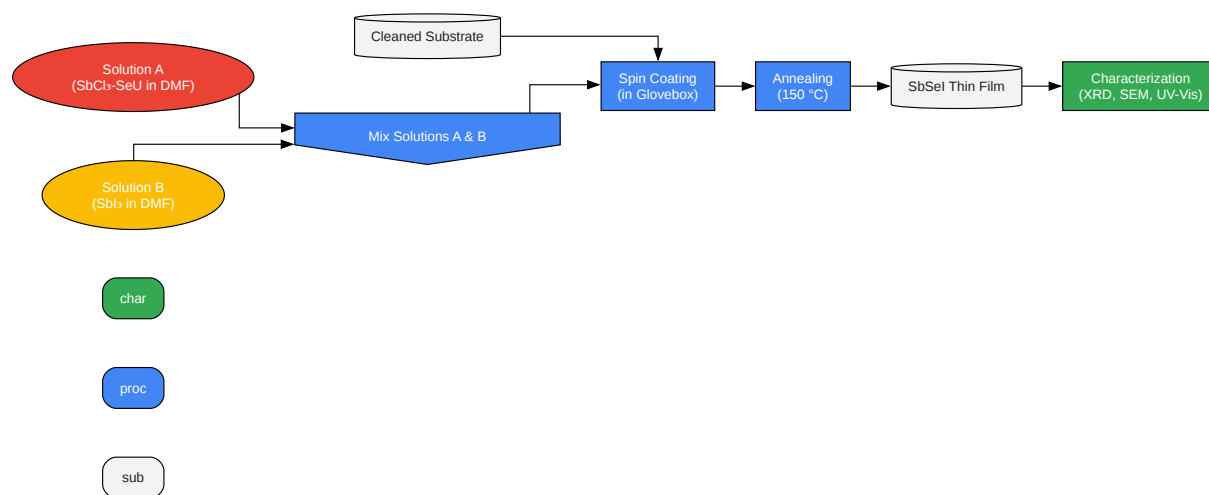
- Spin coater
- Hotplate
- Thermal evaporator
- Solar simulator
- IV measurement system

Procedure:

- **Substrate Preparation:** Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
- **ETL Deposition:** Deposit a compact TiO_2 layer (c- TiO_2) and a mesoporous TiO_2 layer (mp- TiO_2) onto the FTO substrate. This is typically done by spin coating the respective precursor solutions followed by sintering at high temperatures (e.g., 500 °C).
- **SbSeI Absorber Layer Deposition:** Deposit the SbSeI film on top of the ETL using the procedure described in Protocol 1 or 2.
- **HTL Deposition:** Spin coat the HTL solution (e.g., Spiro-OMeTAD in chlorobenzene with additives) onto the SbSeI layer in an inert atmosphere.
- **Back Contact Deposition:** Deposit the back contact (e.g., 80-100 nm of gold) by thermal evaporation through a shadow mask.
- **Device Characterization:** Measure the current density-voltage (J-V) characteristics of the completed device under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the photovoltaic parameters (PCE, Voc, Jsc, FF).

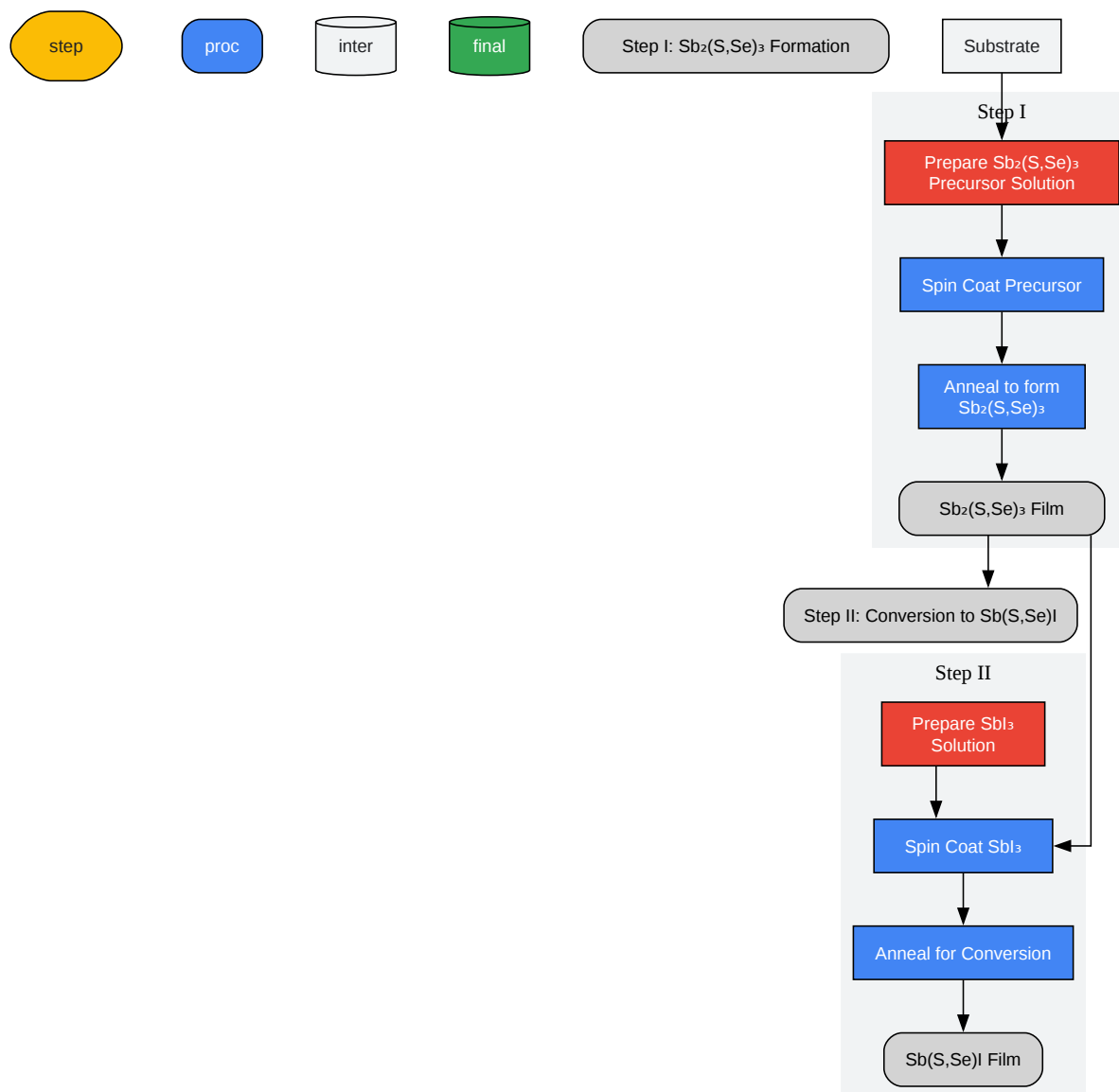
Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.



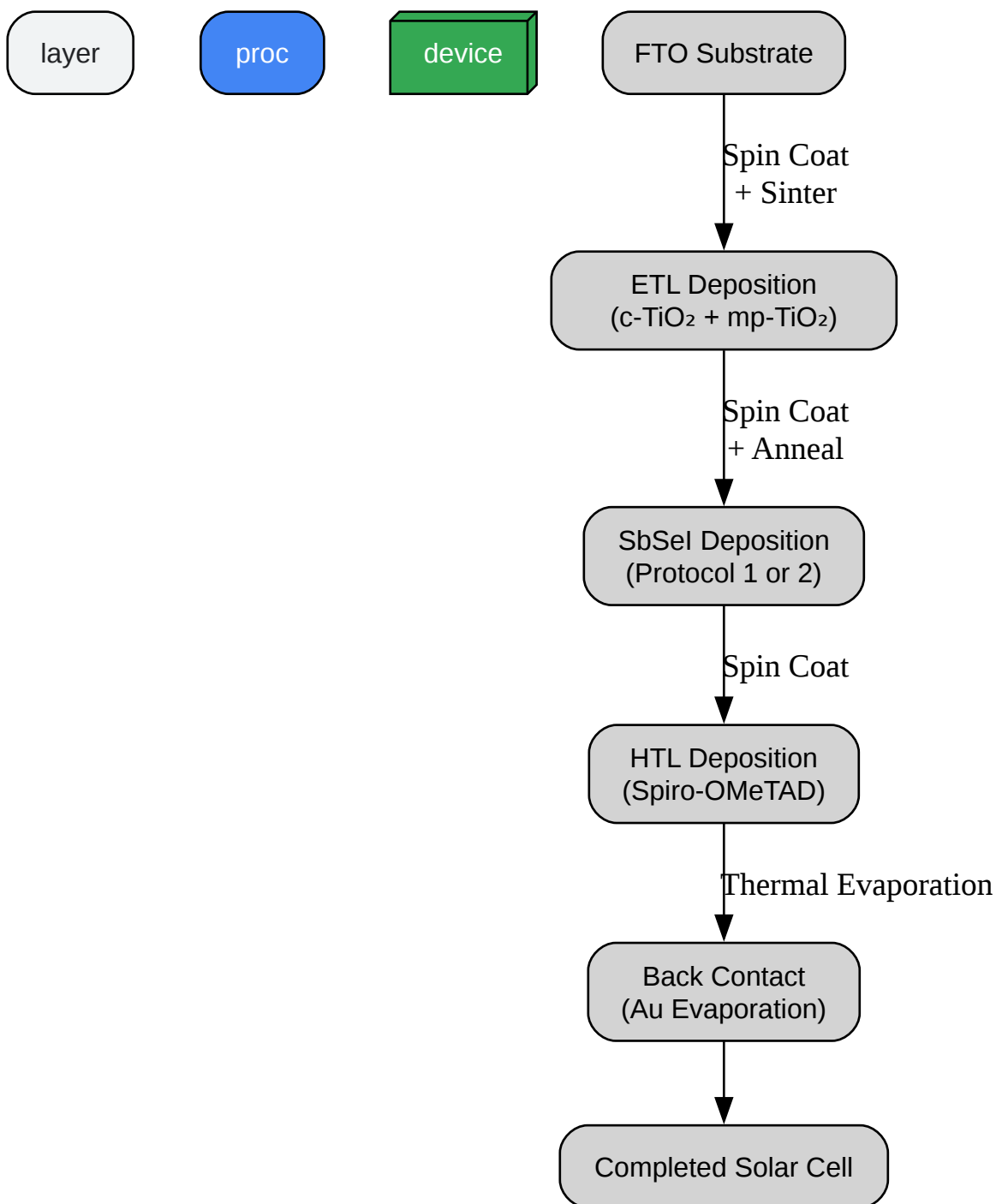
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Caption: Workflow for one-step solution deposition of SbSeI thin films.



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Caption: Workflow for two-step synthesis of $\text{Sb}(\text{S,Se})\text{I}$ alloy films.



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Caption: Fabrication workflow for an SbSeI-based solar cell device.

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